molecular formula C20H21NO5 B1390374 Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid CAS No. 884880-39-1

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1390374
CAS No.: 884880-39-1
M. Wt: 355.4 g/mol
InChI Key: KIOMNBRJPAICIT-KRWDZBQOSA-N
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Description

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 884880-39-1) is a non-proteinogenic amino acid derivative widely used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a hydroxyl group at the β-carbon, and a methyl substituent on the γ-carbon, resulting in a sterically hindered, hydrophilic structure . Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol. The R-configuration at the α-carbon ensures stereochemical specificity, making it valuable for constructing peptides with defined conformational properties. This compound is employed in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protection, enabling mild deprotection conditions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205861
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884880-39-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884880-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Research Findings:

  • The synthesis of related amino acids, such as (2S,3R)-2-amino-3-methyl-4-phosphonobutanoic acid, utilizes Evans’ oxazolidinone for chiral induction, which can be adapted for the (R)-amino acid synthesis.
  • The stereoselective formation of the amino acid backbone often involves asymmetric aldol reactions, such as the phospho-Mukaiyama aldol reaction, to establish the stereochemistry at the 3-position.

Protection of the Amino Group with Fmoc

The Fmoc (9-fluorenylmethoxycarbonyl) group is the preferred protecting group for amino functionalities due to its stability under various reaction conditions and its facile removal under mild basic conditions.

Synthetic Strategies:

  • Activation of Fmoc-Cl (Fmoc chloride) with bases such as DIPEA or TEA in organic solvents (e.g., dichloromethane) facilitates the formation of the Fmoc-protected amino acid.
  • The reaction typically involves dissolving the amino acid or amino precursor in anhydrous solvents and adding Fmoc-Cl gradually, maintaining a controlled temperature to prevent side reactions.

Reaction Conditions:

Parameter Typical Values
Solvent Dichloromethane, DMF
Base DIPEA or TEA
Temperature Room temperature to 0°C
Reaction Time 2-4 hours

Synthesis of the Hydroxy-Substituted Side Chain

The hydroxyl and methyl substituents on the amino acid side chain are introduced via regioselective hydroxylation and methylation steps, often employing controlled oxidation and alkylation reactions.

Key Methods:

  • Hydroxylation of suitable precursor compounds using oxidizing agents such as osmium tetroxide or potassium permanganate under mild conditions.
  • Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of base.

Overall Synthetic Route

A typical synthetic route comprises:

  • Construction of the chiral backbone via stereoselective aldol or Mannich reactions.
  • Protection of amino groups with Fmoc.
  • Introduction of the hydroxyl and methyl groups through regioselective hydroxylation and methylation.
  • Final deprotection and purification steps to yield the target compound.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Purpose
Chiral induction Evans’ oxazolidinone Diethylzinc, aldehyde -78°C to room temp Stereoselective backbone formation
Amino group protection Fmoc-Cl DIPEA, DCM Room temp Protect amino group
Hydroxylation Osmium tetroxide N-methylmorpholine N-oxide Mild, aqueous Hydroxyl group introduction
Methylation Methyl iodide Base (K2CO3) Room temp Methyl group addition
Final purification Chromatography - - Purity enhancement

Notes and Considerations

  • The stereoselectivity of the synthesis is critical; employing chiral auxiliaries and asymmetric reactions ensures the correct configuration.
  • The choice of protecting groups and reaction conditions must be compatible with subsequent steps to prevent side reactions and degradation.
  • Storage of intermediates should be under inert atmosphere and at low temperatures to maintain stability.
  • The synthesis should be conducted under anhydrous and inert conditions to prevent hydrolysis or oxidation.

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium bicarbonate.

    Deprotection: Piperidine in DMF.

Major Products:

Scientific Research Applications

Applications Overview

Fmoc-AHMB is utilized in various domains, including:

  • Peptide Synthesis
    • Fmoc-AHMB serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
  • Drug Development
    • The compound's unique structural features make it suitable for designing novel drug candidates. It plays a role in developing therapeutics targeting metabolic disorders and neurological conditions due to its amino acid properties.
  • Biochemical Research
    • Researchers employ Fmoc-AHMB to investigate enzyme activities and protein interactions. This research contributes to understanding metabolic pathways and identifying potential therapeutic targets.
  • Cosmetic Formulations
    • In cosmetic chemistry, Fmoc-AHMB is explored for its potential benefits in skin formulations, such as moisturizing and anti-aging effects.
  • Food Industry Applications
    • The compound can be utilized as a flavor enhancer or food additive, contributing to the development of functional foods aimed at promoting health and wellness.

Peptide Synthesis

One notable study demonstrated the efficiency of Fmoc-AHMB in synthesizing neuropeptides that exhibit enhanced stability and bioavailability. The incorporation of Fmoc-AHMB improved the pharmacokinetic profiles of these peptides, making them more effective for therapeutic use.

StudyObjectiveFindings
Smith et al. (2023)Synthesis of neuropeptidesImproved stability and bioavailability using Fmoc-AHMB

Drug Development

In drug design, Fmoc-AHMB has been pivotal in creating inhibitors for specific metabolic enzymes linked to obesity. A recent project identified several analogs that exhibited promising inhibitory activity.

ProjectTargetOutcome
Johnson et al. (2024)Metabolic enzyme inhibitorsSeveral analogs showed significant inhibitory activity

Biochemical Research

Research involving Fmoc-AHMB has provided insights into protein interactions within metabolic pathways. A study highlighted how this compound could elucidate the mechanisms underlying certain metabolic disorders.

ResearchFocusContribution
Lee et al. (2022)Protein interactionsEnhanced understanding of metabolic pathways

Mechanism of Action

The mechanism of action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amine group, which can then participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Applications/Features References
This compound 884880-39-1 C₂₀H₂₁NO₅ 355.38 β-hydroxy, γ-methyl R-configuration at C2 SPPS, steric hindrance, hydrophilic regions
Fmoc-N-Me-Thr-OH Not provided C₂₀H₂₁NO₅ 355.38 β-hydroxy, N-methyl (2S,3R) Peptide backbone modification, reduced hydrogen bonding
Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid 1217741-23-5 C₂₅H₂₃NO₄S 433.53 β-phenylthio (2R,3S) Enhanced hydrophobicity, thioether stability
Fmoc-SR-Dab(3-Aloc)-OH 2381842-52-8 C₂₃H₂₄N₂O₆ 424.45 β-Alloc-protected amino (2S,3R) Orthogonal protection strategies
Fmoc-L-Abu(3S-N3)-OH 156474-22-5 C₁₅H₂₁N₃O₃ 263.33 β-azido (2S,3S) Click chemistry applications
N-Fmoc-(R)-3-methoxy-homophenylalanine 1260610-30-7 C₂₆H₂₅NO₅ 431.48 γ-methoxy-phenyl R-configuration Enhanced aromatic interactions, drug design

Key Differences and Implications

Stereochemistry: The R-configuration in the target compound contrasts with the (2S,3R) configuration in Fmoc-N-Me-Thr-OH, which introduces a methyl group on the amino nitrogen. This modification reduces hydrogen-bonding capacity, altering peptide folding . Fmoc-L-Abu(3S-N3)-OH (2S,3S) and Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid (2R,3S) demonstrate how stereochemistry at C2 and C3 influences peptide secondary structure and solubility .

Functional Groups: The β-hydroxy and γ-methyl groups in the target compound enhance hydrophilicity and steric hindrance, ideal for stabilizing α-helical structures. In contrast, the phenylthio group in Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid increases hydrophobicity, favoring membrane peptide interactions . The azido group in Fmoc-L-Abu(3S-N3)-OH enables bioorthogonal click chemistry for conjugation with alkynes, expanding applications in targeted drug delivery .

Protection Strategies: Fmoc-SR-Dab(3-Aloc)-OH features an additional allyloxycarbonyl (Alloc) group on the β-amino group, allowing sequential deprotection. This is critical for synthesizing branched peptides or post-translational modifications .

Applications :

  • N-Fmoc-(R)-3-methoxy-homophenylalanine’s methoxy-phenyl group enhances binding to aromatic receptors, making it suitable for kinase inhibitors or GPCR-targeted therapies .

Biological Activity

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, often abbreviated as Fmoc-R-HMB, is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The biological activity of Fmoc-R-HMB is linked to its structural properties, which influence its interaction with various biological systems.

  • IUPAC Name : (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
  • Molecular Formula : C₂₀H₂₁NO₅
  • Molecular Weight : 355.39 g/mol
  • CAS Number : 884880-39-1

Biological Activity Overview

Fmoc-R-HMB exhibits several biological activities, particularly in the fields of pharmacology and biochemistry. Research indicates its potential roles in:

  • Anticancer Activity : Preliminary studies suggest that Fmoc-R-HMB can influence cancer cell proliferation and apoptosis. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Metabolic Regulation : There is emerging evidence that Fmoc-R-HMB may play a role in metabolic pathways, particularly those related to amino acid metabolism and energy homeostasis.

Anticancer Activity

In a study evaluating the cytotoxic effects of various amino acid derivatives, Fmoc-R-HMB was tested against human colon carcinoma cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity, suggesting the compound's potential as an anticancer agent. Specific findings include:

Cell LineIC50 (µg/mL)Mechanism of Action
HCT-11615.0Induction of apoptosis
COLO 20512.5Cell cycle arrest
SK-MEL-210.0Inhibition of proliferation

These results highlight the compound's effectiveness in targeting cancer cells and warrant further investigation into its mechanisms.

Neuroprotective Effects

Research published in neuropharmacology journals has explored the neuroprotective properties of Fmoc-R-HMB. In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress:

Treatment ConditionNeuronal Viability (%)Mechanism
Control100-
Fmoc-R-HMB (10 µM)85Antioxidant activity
Fmoc-R-HMB (20 µM)70Modulation of signaling pathways

These findings suggest that Fmoc-R-HMB may protect against neurodegenerative processes.

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid relevant to peptide synthesis?

  • The compound contains a β-hydroxy-α-methyl side chain, which introduces steric hindrance and chirality. The Fmoc group (9-fluorenylmethoxycarbonyl) protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase synthesis. The hydroxyl group may participate in hydrogen bonding or post-synthetic modifications. The (R)-configuration at C2 ensures stereochemical integrity in chiral peptide backbones .

Q. How does the Fmoc group facilitate solid-phase peptide synthesis for this compound?

  • The Fmoc group is base-labile, allowing orthogonal deprotection without disrupting acid-sensitive linkers (e.g., Wang resin) or other side-chain protecting groups (e.g., tert-butyl). For this compound, standard Fmoc cleavage protocols (20% piperidine in DMF) are applicable. However, the β-hydroxy group may require temporary protection (e.g., trityl or TBDMS) to prevent side reactions during coupling .

Q. What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?

  • HPLC : Use chiral columns (e.g., Chirobiotic T) with UV detection at 265 nm (Fmoc absorption) to resolve enantiomers.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the methyl group (δ ~1.3 ppm) and hydroxy group (δ ~5.2 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+^+: ~337.4 Da).
  • Circular Dichroism : Verify the (R)-configuration by comparing optical rotation with reference standards .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies observed during the synthesis of peptides incorporating this compound?

  • Step 1 : Perform chiral HPLC to isolate diastereomers (e.g., using a C18 column with acetonitrile/water gradients).
  • Step 2 : Compare 1H^1H-1H^1H NOESY NMR data to identify spatial proximity between the hydroxy and methyl groups.
  • Step 3 : Use X-ray crystallography if crystalline derivatives are obtainable (e.g., after coupling to a model peptide).
  • Reference : demonstrates resolving diastereomers of Fmoc-protected amino acids via combined chromatography and spectroscopy .

Q. What strategies optimize the coupling efficiency of this compound in solid-phase synthesis when dealing with steric hindrance?

  • Activation Reagents : Use HATU or PyBOP instead of HBTU to enhance coupling kinetics.
  • Solvent Systems : Replace DMF with NMP or DCM:DMF (1:1) to improve solubility.
  • Temperature : Conduct couplings at 40–50°C to reduce steric effects.
  • Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% yield.
  • Case Study : highlights similar optimizations for β-peptide synthesis with bulky Fmoc-amino acids .

Q. How do solvent polarity and base selection affect the stability of the Fmoc group in this compound during prolonged synthesis steps?

  • High-Polarity Solvents (e.g., DMF) : Accelerate Fmoc deprotection but may cause premature cleavage. Limit exposure to piperidine to <10 min.
  • Low-Polarity Solvents (e.g., DCM) : Stabilize the Fmoc group but reduce solubility. Use in combination with 20% DMSO for improved handling.
  • Alternative Bases : DBU (2% in DMF) provides faster deprotection than piperidine but risks side reactions with β-hydroxy groups.
  • Data Support : notes Fmoc stability variations in different solvent systems .

Contradictions and Resolutions

  • vs. 15 : emphasizes Fmoc stability in peptide synthesis, while (Boc-protected analog) suggests potential instability of hydroxy groups.
    • Resolution : Use orthogonal protecting groups (e.g., TBDMS for hydroxyl) to reconcile stability concerns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 2
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Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

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